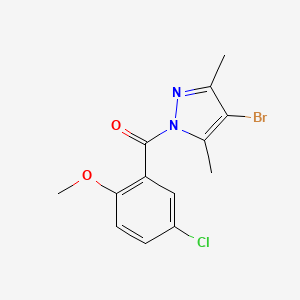
4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in research and development.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, the compound has been shown to inhibit the replication of various viruses such as hepatitis C virus and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its potent biological activity. This makes it a valuable tool for investigating various biological processes and pathways. However, one of the limitations of using the compound is its potential toxicity, which can affect the reliability of the experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole. These include:
1. Investigating the compound's potential as a therapeutic agent for the treatment of Alzheimer's disease.
2. Studying the compound's mechanism of action in greater detail to identify new targets for drug development.
3. Developing new synthetic methods for the compound to improve its yield and purity.
4. Investigating the compound's potential as a therapeutic agent for the treatment of viral infections.
5. Studying the compound's potential as a tool for investigating the role of inflammation in various diseases.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its potent biological activity makes it a valuable tool for investigating various biological processes and pathways. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole can be achieved through a multi-step process. The first step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to obtain the desired pyrazole derivative. Finally, the bromination of the pyrazole ring is achieved using N-bromosuccinimide (NBS) to yield this compound.
Aplicaciones Científicas De Investigación
4-bromo-1-(5-chloro-2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections.
Propiedades
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c1-7-12(14)8(2)17(16-7)13(18)10-6-9(15)4-5-11(10)19-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQLQKIWKHKHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=C(C=CC(=C2)Cl)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenyl}acetamide](/img/structure/B5431413.png)

![2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]nicotinonitrile](/img/structure/B5431429.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5431437.png)
![1-(2-furoyl)-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine](/img/structure/B5431439.png)
![N,N-dimethyl-3-oxo-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-propanamine 2-butenedioate](/img/structure/B5431444.png)
![1-benzyl-3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-2,5-pyrrolidinedione](/img/structure/B5431446.png)
![2-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B5431451.png)
![N'-[(2-phenylbutanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5431459.png)
![[2-(2-butoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431473.png)
![3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5431486.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-phenoxypropanoyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5431493.png)
![6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5431498.png)
![2-tert-butyl-6-[(3,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5431512.png)